molecular formula C8H15Cl B2758235 (3-Chloropropyl)cyclopentane CAS No. 119507-55-0

(3-Chloropropyl)cyclopentane

Cat. No.: B2758235
CAS No.: 119507-55-0
M. Wt: 146.66
InChI Key: SODWOFXPVXKFRM-UHFFFAOYSA-N
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Description

(3-Chloropropyl)cyclopentane is an organic compound with the molecular formula C8H15Cl It consists of a cyclopentane ring substituted with a 3-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropyl)cyclopentane typically involves the reaction of cyclopentane with 3-chloropropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide. The general reaction scheme is as follows:

Cyclopentane+3-Chloropropyl chlorideThis compound\text{Cyclopentane} + \text{3-Chloropropyl chloride} \rightarrow \text{this compound} Cyclopentane+3-Chloropropyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Chloropropyl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of (3-hydroxypropyl)cyclopentane or (3-aminopropyl)cyclopentane.

    Elimination: Formation of cyclopentylpropene.

    Oxidation: Formation of (3-hydroxypropyl)cyclopentane or cyclopentanone.

Scientific Research Applications

(3-Chloropropyl)cyclopentane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the modification of surfaces and the preparation of functionalized materials.

    Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Nanotechnology: Employed in the grafting of functional groups onto nanomaterials to enhance their properties.

Comparison with Similar Compounds

    Cyclopentylmethyl chloride: Similar structure but with a methyl group instead of a propyl group.

    Cyclopentylpropyl chloride: Similar structure but with a propyl group attached directly to the cyclopentane ring.

    (3-Bromopropyl)cyclopentane: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: (3-Chloropropyl)cyclopentane is unique due to the presence of the 3-chloropropyl group, which imparts specific reactivity and properties. The chlorine atom makes it a versatile intermediate for various substitution and elimination reactions, making it valuable in organic synthesis and material science.

Properties

IUPAC Name

3-chloropropylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODWOFXPVXKFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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